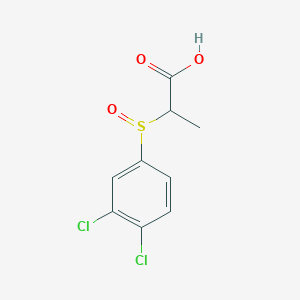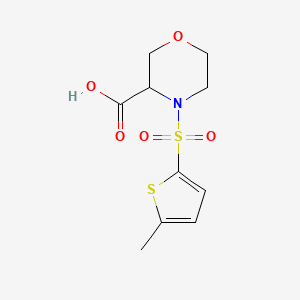
4-(5-Methylthiophen-2-yl)sulfonylmorpholine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-Methylthiophen-2-yl)sulfonylmorpholine-3-carboxylic acid, also known as MS23, is a novel sulfonamide derivative that has attracted significant attention in recent years due to its potential applications in the field of medicinal chemistry. This compound is characterized by its unique chemical structure, which consists of a morpholine ring, a sulfonyl group, and a methylthiophene moiety.
作用机制
The mechanism of action of 4-(5-Methylthiophen-2-yl)sulfonylmorpholine-3-carboxylic acid is not fully understood. However, it has been suggested that 4-(5-Methylthiophen-2-yl)sulfonylmorpholine-3-carboxylic acid inhibits the activity of carbonic anhydrase IX by binding to the active site of the enzyme. This results in the inhibition of the enzyme's catalytic activity, which is essential for the growth and survival of cancer cells. 4-(5-Methylthiophen-2-yl)sulfonylmorpholine-3-carboxylic acid has also been shown to inhibit the activity of bacterial enzymes involved in the biosynthesis of cell wall components, leading to the disruption of bacterial cell wall synthesis and ultimately cell death.
Biochemical and Physiological Effects:
4-(5-Methylthiophen-2-yl)sulfonylmorpholine-3-carboxylic acid has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth and survival of cancer cells by inhibiting the activity of carbonic anhydrase IX. 4-(5-Methylthiophen-2-yl)sulfonylmorpholine-3-carboxylic acid has also been found to have antibacterial activity by inhibiting the biosynthesis of bacterial cell wall components. In addition, 4-(5-Methylthiophen-2-yl)sulfonylmorpholine-3-carboxylic acid has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
实验室实验的优点和局限性
One of the main advantages of 4-(5-Methylthiophen-2-yl)sulfonylmorpholine-3-carboxylic acid is its potent inhibitory activity against carbonic anhydrase IX, which makes it a promising candidate for the development of anticancer drugs. 4-(5-Methylthiophen-2-yl)sulfonylmorpholine-3-carboxylic acid also exhibits antibacterial activity against several strains of bacteria, making it a potential candidate for the development of antibacterial agents. However, one of the limitations of 4-(5-Methylthiophen-2-yl)sulfonylmorpholine-3-carboxylic acid is its low solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the toxicity and pharmacokinetics of 4-(5-Methylthiophen-2-yl)sulfonylmorpholine-3-carboxylic acid before it can be used in clinical trials.
未来方向
There are several future directions for the research and development of 4-(5-Methylthiophen-2-yl)sulfonylmorpholine-3-carboxylic acid. One possible direction is to explore the potential of 4-(5-Methylthiophen-2-yl)sulfonylmorpholine-3-carboxylic acid as an anticancer drug. Further studies are needed to determine the efficacy and safety of 4-(5-Methylthiophen-2-yl)sulfonylmorpholine-3-carboxylic acid in preclinical and clinical trials. Another possible direction is to investigate the potential of 4-(5-Methylthiophen-2-yl)sulfonylmorpholine-3-carboxylic acid as an antibacterial agent. Further studies are needed to determine the spectrum of antibacterial activity and the mechanism of action of 4-(5-Methylthiophen-2-yl)sulfonylmorpholine-3-carboxylic acid. In addition, further studies are needed to improve the solubility and pharmacokinetics of 4-(5-Methylthiophen-2-yl)sulfonylmorpholine-3-carboxylic acid to make it more suitable for in vivo use.
合成方法
The synthesis of 4-(5-Methylthiophen-2-yl)sulfonylmorpholine-3-carboxylic acid involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 5-methylthiophene-2-sulfonyl chloride with morpholine in the presence of a base such as triethylamine. This reaction results in the formation of 4-(5-methylthiophen-2-yl)sulfonylmorpholine. The second step involves the oxidation of the sulfide group to a sulfone group using an oxidizing agent such as hydrogen peroxide. The final step involves the carboxylation of the morpholine ring using a carboxylation agent such as carbon dioxide. The overall yield of 4-(5-Methylthiophen-2-yl)sulfonylmorpholine-3-carboxylic acid synthesis is approximately 60%.
科学研究应用
4-(5-Methylthiophen-2-yl)sulfonylmorpholine-3-carboxylic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent inhibitory activity against carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. This makes 4-(5-Methylthiophen-2-yl)sulfonylmorpholine-3-carboxylic acid a promising candidate for the development of anticancer drugs. 4-(5-Methylthiophen-2-yl)sulfonylmorpholine-3-carboxylic acid has also been shown to exhibit antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. In addition, 4-(5-Methylthiophen-2-yl)sulfonylmorpholine-3-carboxylic acid has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
属性
IUPAC Name |
4-(5-methylthiophen-2-yl)sulfonylmorpholine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5S2/c1-7-2-3-9(17-7)18(14,15)11-4-5-16-6-8(11)10(12)13/h2-3,8H,4-6H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBDXISPHVVSHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CCOCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

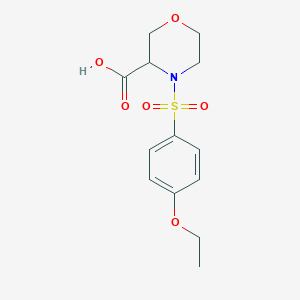
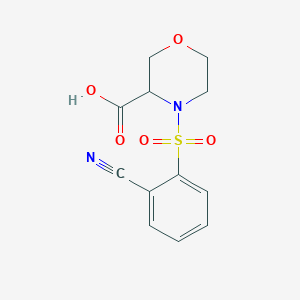

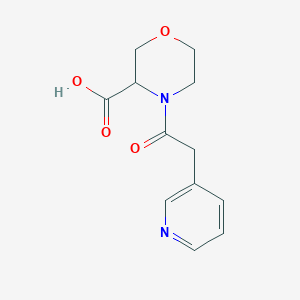
![1-[[(E)-3-(3-fluorophenyl)prop-2-enoyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7581053.png)
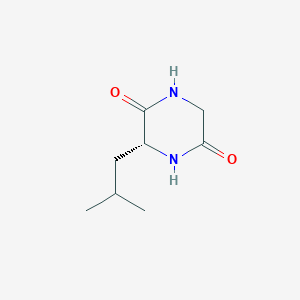

![1-[(4,5-Dimethylthiophene-2-carbonyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B7581079.png)
![1-(4-Chlorophenyl)-3-[methyl(3,3,3-trifluoropropyl)amino]propan-1-one](/img/structure/B7581080.png)

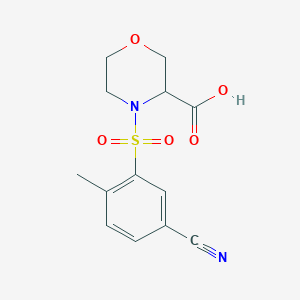
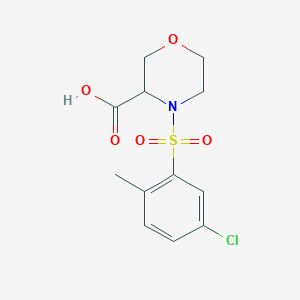
![4-[(E)-3-(4-methylphenyl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581103.png)
